

The Spectroscopic Signature of 2-Bromophenylhydrazine: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-Bromophenylhydrazine

Cat. No.: B091577

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This in-depth guide provides a detailed analysis of the spectroscopic data for **2-Bromophenylhydrazine**, a key reagent and intermediate in pharmaceutical and chemical synthesis. Understanding the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound is fundamental for reaction monitoring, quality control, and structural elucidation in drug development and scientific research. This document synthesizes data from authoritative sources to offer a practical reference for scientists and professionals.

Introduction

2-Bromophenylhydrazine ($C_6H_7BrN_2$) is an aromatic hydrazine derivative whose utility in organic synthesis is well-established, particularly in the Fischer indole synthesis and the preparation of various heterocyclic compounds. Its reactivity is dictated by the interplay of the nucleophilic hydrazine moiety and the electronic effects of the bromine substituent on the phenyl ring. Accurate and comprehensive spectroscopic characterization is therefore non-negotiable for its effective application. This guide provides an expert interpretation of its 1H NMR, ^{13}C NMR, IR, and MS data, grounded in the principles of spectroscopic analysis.

Molecular Structure and Spectroscopic Correlation

The structural features of **2-Bromophenylhydrazine** give rise to a distinct spectroscopic fingerprint. The ortho-disubstituted aromatic ring, the C-Br bond, and the N-H bonds of the

hydrazine group all produce characteristic signals in their respective spectroscopic techniques.

Caption: Chemical structure of **2-Bromophenylhydrazine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For **2-Bromophenylhydrazine**, both ^1H and ^{13}C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **2-Bromophenylhydrazine** is characterized by signals in the aromatic region corresponding to the four protons on the phenyl ring, and signals for the N-H protons of the hydrazine group. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electron-withdrawing inductive effect of the bromine atom and the electron-donating resonance effect of the hydrazine moiety.

Table 1: Predicted ^1H NMR Data for **2-Bromophenylhydrazine**

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~7.5	d	1H	Ar-H
~7.2	t	1H	Ar-H
~6.8	t	1H	Ar-H
~6.7	d	1H	Ar-H
~4.0-5.0	br s	2H	-NH ₂
~6.0-7.0	br s	1H	-NH-

Note: The chemical shifts for N-H protons can vary significantly depending on the solvent, concentration, and temperature. The values presented are typical ranges.

Expert Interpretation:

The aromatic region will display a complex splitting pattern due to the ortho, meta, and para couplings between the non-equivalent protons. The proton ortho to the bromine atom is expected to be the most downfield due to the deshielding effect of the halogen. The protons of the hydrazine group often appear as broad singlets due to quadrupole broadening from the nitrogen atoms and chemical exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum for **2-Bromophenylhydrazine** hydrochloride is available in the PubChem database[1].

Table 2: ¹³C NMR Data for **2-Bromophenylhydrazine** Hydrochloride

Chemical Shift (δ) (ppm)	Assignment
~145	C-N
~133	C-Br
~130	Ar-C
~125	Ar-C
~120	Ar-C
~115	Ar-C

Note: Data corresponds to the hydrochloride salt and is sourced from PubChem (CID 2723912). Chemical shifts for the free base may vary slightly.

Expert Interpretation:

The carbon atom attached to the bromine (C-Br) will be significantly shielded compared to an unsubstituted aromatic carbon, while the carbon attached to the nitrogen (C-N) will be deshielded. The remaining four aromatic carbon signals will appear in the typical aromatic region.

Caption: Correlation of NMR signals to the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **2-Bromophenylhydrazine** hydrochloride is available from multiple sources[1][2].

Table 3: Key IR Absorption Bands for **2-Bromophenylhydrazine** Hydrochloride

Frequency (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	N-H stretching (hydrazine)
3100-3000	Medium	Aromatic C-H stretching
1600-1450	Medium-Strong	Aromatic C=C stretching
~1100	Strong	C-N stretching
~750	Strong	C-Br stretching

Note: Data is for the hydrochloride salt. The free base will show similar characteristic peaks.

Expert Interpretation:

The most prominent features in the IR spectrum are the strong, broad N-H stretching vibrations in the 3400-3200 cm⁻¹ region, characteristic of the hydrazine group. The presence of the aromatic ring is confirmed by the C-H stretching bands above 3000 cm⁻¹ and the C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The C-Br stretch is typically observed in the fingerprint region, around 750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

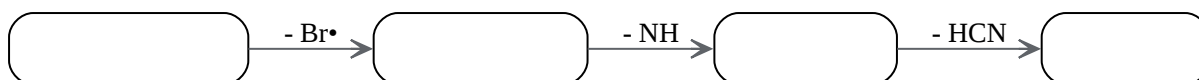
Table 4: Mass Spectrometry Data for **2-Bromophenylhydrazine**

m/z	Relative Intensity	Assignment
188	High	$[M+2]^+$ (presence of ^{81}Br)
186	High	$[M]^+$ (presence of ^{79}Br)
107	Medium	$[M - \text{Br}]^+$
92	Medium	$[\text{C}_6\text{H}_6\text{N}]^+$
77	High	$[\text{C}_6\text{H}_5]^+$

Note: Data is for the free base and sourced from PubChem (CID 85583)[3].

Expert Interpretation:

The mass spectrum of **2-Bromophenylhydrazine** exhibits a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks of nearly equal intensity at m/z 186 and 188, corresponding to the ^{79}Br and ^{81}Br isotopes, respectively. Common fragmentation pathways include the loss of a bromine radical to give a fragment at m/z 107, and further fragmentation of the phenylhydrazine backbone.



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Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols

The following are generalized, yet detailed, protocols for obtaining the spectroscopic data discussed in this guide.

NMR Spectroscopy (^1H and ^{13}C)

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Bromophenylhydrazine** (or its hydrochloride salt) in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for both the ^1H and ^{13}C frequencies.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H spectrum using a 90° pulse.
 - Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to cover the expected range (typically 0-200 ppm).
 - A larger number of scans will be required due to the low natural abundance of ^{13}C (typically 128 scans or more).
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the spectra and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
 - Integrate the ^1H NMR signals.

FT-IR Spectroscopy (KBr Pellet Method)

- Sample Preparation:
 - Thoroughly grind 1-2 mg of **2-Bromophenylhydrazine** with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet-forming die.
 - Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction:
 - Dissolve a small amount of **2-Bromophenylhydrazine** in a volatile solvent (e.g., methanol, dichloromethane).
 - Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization:

- The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to ionize and fragment.
- Mass Analysis:
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection:
 - The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .
- Data Interpretation:
 - Identify the molecular ion peaks and analyze the fragmentation pattern to confirm the structure of the compound.

Conclusion

The spectroscopic data presented in this guide provide a robust and multi-faceted characterization of **2-Bromophenylhydrazine**. By understanding and applying this information, researchers, scientists, and drug development professionals can confidently identify, quantify, and utilize this important chemical entity in their work. The combination of NMR, IR, and MS provides a self-validating system for structural confirmation, ensuring the integrity and reliability of experimental outcomes.

References

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